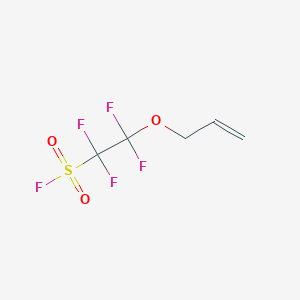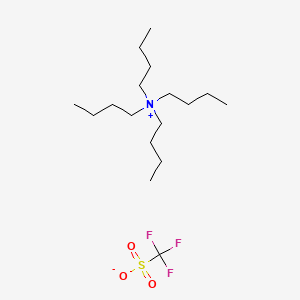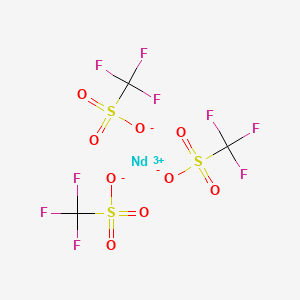
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Overview
Description
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is a synthetic compound known for its high reactivity and utility in organic synthesis. It belongs to the group of fluoroalkylsulfonyl chlorides and is used as a reagent for the synthesis of other chemicals. This compound is a colorless liquid with a strong odor and is highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride typically involves the reaction of allyl alcohol with 1,1,2,2-tetrafluoroethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation can help in maintaining precise control over reaction parameters, leading to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the allyloxy group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines and alcohols, and electrophiles like halogens. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with temperatures ranging from -20°C to 100°C depending on the specific reaction .
Major Products Formed
The major products formed from reactions involving this compound include fluoroalkylated compounds, sulfonamides, and beta-lactams. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules, including sulfonamides and beta-lactams.
Biology: The compound is utilized in the modification of biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride involves its high reactivity towards nucleophiles and electrophiles. The compound can form strong carbon-fluorine bonds, which are highly stable and resistant to degradation. This reactivity allows it to modify other molecules, leading to the formation of new chemical entities with desired properties .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethanesulfonyl fluoride: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride, leading to different reactivity and applications.
Uniqueness
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is unique due to its combination of the allyloxy group and the tetrafluoroethanesulfonyl fluoride moiety. This combination imparts high reactivity and versatility, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCTHAFGYFIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)(F)S(=O)(=O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381986 | |
| Record name | 2-Allyloxyperfluoroethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73606-13-0 | |
| Record name | 2-Allyloxyperfluoroethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)












